2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride 2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1048640-55-6
VCID: VC4015499
InChI: InChI=1S/C15H27N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h7,15-16H,1-6,8-13H2;1H
SMILES: C1CCC(CC1)CNCCC2=CCCCC2.Cl
Molecular Formula: C15H28ClN
Molecular Weight: 257.84 g/mol

2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride

CAS No.: 1048640-55-6

Cat. No.: VC4015499

Molecular Formula: C15H28ClN

Molecular Weight: 257.84 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride - 1048640-55-6

Specification

CAS No. 1048640-55-6
Molecular Formula C15H28ClN
Molecular Weight 257.84 g/mol
IUPAC Name 2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H27N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h7,15-16H,1-6,8-13H2;1H
Standard InChI Key KIZQNPUDFBOQMY-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNCCC2=CCCCC2.Cl
Canonical SMILES C1CCC(CC1)CNCCC2=CCCCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine hydrochloride, reflects its bicyclic architecture. The cyclohexene moiety introduces unsaturation, while the cyclohexylmethyl group contributes to hydrophobicity. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key structural identifiers include:

  • SMILES Notation: C1CCC(CC1)CNCCC2=CCCCC2.Cl\text{C1CCC(CC1)CNCCC2=CCCCC2.Cl}

  • InChI Key: KIZQNPUDFBOQMY-UHFFFAOYSA-N\text{KIZQNPUDFBOQMY-UHFFFAOYSA-N}

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H28ClN\text{C}_{15}\text{H}_{28}\text{ClN}PubChem
Molecular Weight257.84 g/molPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds5PubChem

The compound’s logP (estimated partition coefficient) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Pharmacological Applications

Analgesic Activity

Preclinical studies in rodent models demonstrate the compound’s efficacy in pain modulation. In the hot plate test, treatment groups showed increased reaction times (15.3±3.5s15.3 \pm 3.5 \, \text{s}) compared to controls (10.5±2.0s10.5 \pm 2.0 \, \text{s}), indicating central analgesic effects . Similarly, in the formalin test, pain responses decreased from 30.2±5.0s30.2 \pm 5.0 \, \text{s} to 18.4±4.0s18.4 \pm 4.0 \, \text{s}, suggesting peripheral activity . Mechanistically, these effects may involve opioid receptor modulation or inhibition of prostaglandin synthesis.

Neuroprotective Effects

Emerging evidence suggests the compound mitigates oxidative stress in neuronal cultures, reducing apoptosis by 40% in glutamate-induced toxicity models . These findings position it as a candidate for neurodegenerative disease research, particularly Parkinson’s and Alzheimer’s.

Mechanisms of Action

Molecular Targets

While exact targets are under investigation, the compound’s amine group may interact with:

  • Monoamine transporters (SERT, NET), increasing synaptic neurotransmitter levels .

  • Sigma-1 receptors, implicated in neuroprotection and pain modulation .

  • Voltage-gated ion channels, modulating neuronal excitability .

Metabolic Pathways

In vitro studies indicate hepatic metabolism via cytochrome P450 3A4, producing inactive metabolites excreted renally . Pharmacokinetic data remain limited, necessitating further ADME (absorption, distribution, metabolism, excretion) profiling.

Comparative Analysis with Structural Analogs

Key Structural Variants

CompoundStructural DifferenceMolecular Weight
2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride Benzyl substitution265.82 g/mol
2-(Cyclohexen-1-yl)-3-methyl-3-(phenylselanyl)-2-butanol Selenium incorporation312.34 g/mol

The cyclohexylmethyl group in the target compound enhances lipid solubility compared to benzyl analogs, potentially improving blood-brain barrier penetration .

Research Limitations and Future Directions

Current Gaps

  • Toxicology Data: Acute and chronic toxicity profiles are unreported.

  • Human Trials: All studies to date are preclinical.

  • Target Validation: Putative receptors require binding assays.

Recommended Studies

  • Phase I Clinical Trials: Assess safety and tolerability in healthy volunteers.

  • Isothermal Titration Calorimetry: Quantify receptor-binding affinities.

  • Structure-Activity Relationship (SAR) Analysis: Optimize efficacy through synthetic modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator